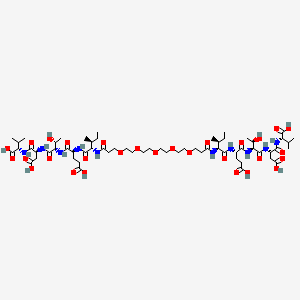

AVLX-125

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C62H104N10O29 |

|---|---|

Molekulargewicht |

1453.5 g/mol |

IUPAC-Name |

(4S)-4-[[(2S,3S)-2-[3-[2-[2-[2-[2-[3-[[(2S,3S)-1-[[(2S)-4-carboxy-1-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C62H104N10O29/c1-11-33(7)49(57(89)63-37(13-15-43(77)78)53(85)71-51(35(9)73)59(91)65-39(29-45(81)82)55(87)69-47(31(3)4)61(93)94)67-41(75)17-19-97-21-23-99-25-27-101-28-26-100-24-22-98-20-18-42(76)68-50(34(8)12-2)58(90)64-38(14-16-44(79)80)54(86)72-52(36(10)74)60(92)66-40(30-46(83)84)56(88)70-48(32(5)6)62(95)96/h31-40,47-52,73-74H,11-30H2,1-10H3,(H,63,89)(H,64,90)(H,65,91)(H,66,92)(H,67,75)(H,68,76)(H,69,87)(H,70,88)(H,71,85)(H,72,86)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,93,94)(H,95,96)/t33-,34-,35+,36+,37-,38-,39-,40-,47-,48-,49-,50-,51-,52-/m0/s1 |

InChI-Schlüssel |

YKWWWHGLWROAKO-KWRPVYMMSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CCOCCOCCOCCOCCOCCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Neuronal Mechanism of Action of Anavex Life Sciences' Sigma-1 Receptor Agonists

A Note on Nomenclature: The query "AVLX-125" likely refers to compounds developed by Anavex Life Sciences (NASDAQ ticker: AVXL). This guide focuses on the company's lead clinical-stage compounds, ANAVEX®2-73 (blarcamesine) and ANAVEX®3-71 , which share a core mechanism of action centered on the sigma-1 receptor.

Executive Summary

Anavex Life Sciences' therapeutic candidates, notably ANAVEX®2-73 and ANAVEX®3-71, are orally available small molecules engineered to address neurodegenerative and neurodevelopmental disorders through a multi-target mechanism. The primary mode of action is the agonism of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This engagement is complemented by modulation of muscarinic acetylcholine receptors. By activating these key cellular targets, the compounds aim to restore cellular homeostasis, mitigate key pathological processes in neurons—including mitochondrial dysfunction, oxidative stress, and protein misfolding—and promote neuroplasticity. This document provides a detailed technical overview of the neuronal mechanism of action, supported by preclinical quantitative data and experimental methodologies.

Core Mechanism of Action: Dual Receptor Engagement

The therapeutic hypothesis for ANAVEX®2-73 and ANAVEX®3-71 is centered on their ability to simultaneously activate σ1 and muscarinic receptors, addressing multiple pathological cascades common in neurological diseases.

-

Sigma-1 Receptor (σ1R) Agonism: The σ1R is a ligand-operated chaperone protein primarily located at the Mitochondria-Associated ER Membrane (MAM). Its activation is crucial for maintaining cellular homeostasis. Agonism by Anavex compounds initiates a cascade of neuroprotective effects, including the modulation of calcium signaling, reduction of endoplasmic reticulum (ER) stress, and enhancement of mitochondrial function.

-

Muscarinic Receptor Modulation: Both compounds interact with muscarinic acetylcholine receptors, which are pivotal for cognitive processes such as learning and memory. ANAVEX®3-71 is a potent M1 receptor agonist, while ANAVEX®2-73 interacts more broadly with several muscarinic receptor subtypes. This action is believed to provide symptomatic relief and potentially disease-modifying effects by influencing pathways downstream of cholinergic signaling.

Quantitative Pharmacological Data

The binding affinities and functional activities of ANAVEX®2-73 and ANAVEX®3-71 have been characterized in various preclinical assays. The following tables summarize the key quantitative data.

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

| ANAVEX®2-73 (blarcamesine) | Sigma-1 (σ1R) | 850 nM | |

| Muscarinic Receptors | Low Micromolar (µM) | ||

| ANAVEX®3-71 (AF710B) | Sigma-1 (σ1R) | 1.3 nM | |

| Muscarinic M1 Receptor | ~0.05 nM |

| Compound | Functional Assay | Effect | Quantitative Measure | Reference |

| ANAVEX®2-73 | Muscarinic/σ1R Agonism | IC50 | 0.86 µM | |

| EEG/ERP in AD Patients | P300 Amplitude Increase | +38% from baseline | ||

| Fmr1 KO Mice | Hippocampal BDNF Restoration | Restored to normal levels (p<0.05) | ||

| Ube3a Mouse Model | Audiogenic Seizure Reduction | Significant reduction (p<0.01) | ||

| ANAVEX®3-71 | Cognitive Deficits (Tg Rats) | Reversal of Impairment | 10 µg/kg oral dose |

Key Signaling Pathways and Cellular Effects

Activation of the σ1R by Anavex compounds triggers a series of downstream events that collectively contribute to neuroprotection and functional recovery in pathological conditions.

Caption: Sigma-1 Receptor Signaling Cascade.

Mitochondrial Protection and Bioenergetics

Preclinical studies in a mouse model of Alzheimer's disease using Aβ25-35 peptide injection demonstrated that ANAVEX®2-73 protects mitochondrial integrity. The σ1R, located at the MAM, is critical for regulating Ca2+ flux between the ER and mitochondria, a process vital for cellular bioenergetics. ANAVEX®2-73 treatment was shown to preserve mitochondrial respiration rates and the activities of mitochondrial complexes I and IV under pathological conditions. By preventing mitochondrial respiratory dysfunction, the compound inhibits oxidative stress and subsequent apoptosis, evidenced by a reduction in lipid peroxidation and a normalized Bax/Bcl-2 ratio.

Promotion of Autophagy and Proteostasis

A key feature of many neurodegenerative diseases is the accumulation of misfolded proteins (e.g., amyloid-beta, tau). Activation of the σ1R by ANAVEX®2-73 has been shown to induce autophagy, the cellular process responsible for clearing damaged organelles and protein aggregates. This upstream mechanism helps restore cellular proteostasis, thereby preventing the downstream pathological consequences of protein accumulation.

Reduction of Neuroinflammation and Oxidative Stress

Neuroinflammation is a critical component of neurodegeneration. Preclinical data indicates that ANAVEX®3-71 reduces markers of neuroinflammation in transgenic animal models. This is achieved in part by suppressing the activation of microglia and astrocytes. Furthermore, by bolstering mitochondrial health, the compounds reduce the production of reactive oxygen species (ROS), a major source of oxidative stress that damages neurons.

Enhancement of Neuroplasticity and Synaptogenesis

Anavex compounds have demonstrated the ability to promote synaptic health and plasticity. In preclinical models of Fragile X syndrome, ANAVEX®2-73 restored levels of brain-derived neurotrophic factor (BDNF), a crucial signaling molecule for synapse formation and maturation. This was associated with the reversal of hyperactivity and the restoration of associative learning. In models of Alzheimer's disease, ANAVEX®3-71 was shown to promote the formation of new synapses (synaptogenesis) without inducing astrogliosis.

Experimental Protocols

The following are summaries of methodologies used in key preclinical studies that form the basis of the mechanistic understanding of Anavex's compounds.

Alzheimer's Disease Mouse Model (Aβ25-35 Injection)

-

Objective: To evaluate the neuroprotective effects of ANAVEX®2-73 against amyloid-beta induced toxicity.

-

Animal Model: Swiss male mice.

-

Procedure:

-

Amnesia Induction: Mice receive an intracerebroventricular (i.c.v.) injection of aggregated amyloid-beta peptide fragment 25-35 (Aβ25-35).

-

Drug Administration: ANAVEX®2-73 is administered intraperitoneally (i.p.) at doses ranging from 0.01 to 3.0 mg/kg. Administration can be acute (30 minutes before testing) or sub-chronic (once daily for 7 days).

-

Behavioral Testing:

-

Spontaneous Alternation (Y-maze): To assess spatial working memory. The number of arm entries and the sequence of entries are recorded to calculate the percentage of alternation.

-

Passive Avoidance: To assess non-spatial memory. The latency to enter a dark compartment associated with a mild footshock is measured.

-

-

Biochemical Analysis:

-

Oxidative Stress: Hippocampal tissues are collected and assayed for markers of lipid peroxidation.

-

Mitochondrial Function: Mitochondria are isolated from hippocampal preparations. Respiration rates (State 3 and State 4), complex activities (I-IV), and cytochrome c release are measured. Bax/Bcl-2 ratios are determined via Western blot.

-

-

Caption: Workflow for Rett Syndrome Mouse Model.

Rett Syndrome Mouse Model (Mecp2 HET)

-

Objective: To assess the efficacy of ANAVEX®2-73 in ameliorating neurological deficits relevant to Rett syndrome.

-

Animal Model: Female heterozygous mice carrying one null allele of Mecp2 (HET mice).

-

Procedure:

-

Drug Administration: Chronic oral daily dosing of ANAVEX®2-73 (e.g., 30 mg/kg/day) is initiated in young adult mice (~5.5 weeks of age) and continues for the duration of the study (e.g., 4-12 weeks).

-

Behavioral and Physiological Testing: A battery of age-appropriate tests is conducted.

-

Motor Coordination: Assessed using the rotarod test, measuring the latency to fall from a rotating rod.

-

Sensory Response: Acoustic startle response and visual acuity tests are performed.

-

Autonomic Function: Respiratory patterns are monitored to quantify the frequency and duration of apnea events.

-

Stereotypical Behavior: The frequency and severity of hindlimb clasping are scored.

-

-

Data Analysis: Phenotypic outcomes from the ANAVEX®2-73 treated group are compared with vehicle-treated HET mice and wild-type littermates.

-

Transgenic Rat Model of Alzheimer's Disease (McGill-R-Thy1-APP)

-

Objective: To evaluate the long-lasting, disease-modifying properties of ANAVEX®3-71 on advanced Alzheimer's-like pathology.

-

Animal Model: McGill-R-Thy1-APP transgenic rats, which develop progressive amyloid pathology.

-

Procedure:

-

Drug Administration: Chronic treatment with ANAVEX®3-71 (10 µg/kg) or vehicle is initiated in post-plaque, 13-month-old transgenic rats. The drug is administered orally once daily for 4.5 months.

-

Washout Period: Treatment is interrupted for 5 weeks before behavioral testing to assess the durability of the effects.

-

Behavioral Testing: A comprehensive cognitive assessment is performed.

-

Histological and Biochemical Analysis:

-

Amyloid Pathology: Brain sections are analyzed for amyloid plaque burden.

-

Neuroinflammation: Markers for activated microglia and astrocytes are quantified.

-

Synaptic Integrity: Levels of synaptic marker proteins are measured.

-

CSF Analysis: Cerebrospinal fluid is analyzed for biomarkers related to Aβ clearance.

-

-

Conclusion

The mechanism of action for Anavex Life Sciences' compounds, particularly ANAVEX®2-73 and ANAVEX®3-71, is rooted in a dual-targeting strategy that leverages the neuroprotective and homeostatic functions of the sigma-1 receptor and the pro-cognitive effects of muscarinic receptors. By engaging these targets, the compounds initiate a cascade of beneficial downstream effects, including mitochondrial protection, enhanced autophagy, suppression of neuroinflammation, and promotion of neuroplasticity. The preclinical data robustly supports this multifaceted mechanism, providing a strong rationale for their ongoing clinical development in a range of devastating neurological disorders.

UCCB01-125: A Potent Dimeric Inhibitor of PSD-95 for Neuroprotection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

UCCB01-125 is a novel, high-affinity dimeric inhibitor targeting the Postsynaptic Density Protein-95 (PSD-95). As a critical scaffolding protein at excitatory synapses, PSD-95 plays a pivotal role in coupling N-methyl-D-aspartate receptors (NMDARs) to downstream signaling pathways, including the activation of neuronal nitric oxide synthase (nNOS) and subsequent nitric oxide (NO) production.[1][2] Dysregulation of this pathway is implicated in the pathophysiology of numerous neurological disorders characterized by excitotoxicity, such as ischemic stroke and chronic pain.[1][2] UCCB01-125 is designed to specifically disrupt the interaction between PSD-95 and its binding partners, thereby offering a targeted therapeutic strategy to mitigate excitotoxic neuronal damage while potentially avoiding the side effects associated with direct NMDAR antagonists. This technical guide provides a comprehensive overview of UCCB01-125, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its characterization.

Mechanism of Action

UCCB01-125 functions by competitively inhibiting the PDZ domains of PSD-95. PSD-95 possesses multiple PDZ domains that serve as docking sites for various synaptic proteins, including the C-terminal tails of NMDAR subunits and nNOS.[1][2] By binding to the first two PDZ domains (PDZ1-2) of PSD-95 with high affinity, UCCB01-125 effectively uncouples the NMDAR from nNOS.[3] This disruption prevents the efficient calcium-dependent activation of nNOS following NMDAR stimulation, leading to a significant reduction in the production of neurotoxic nitric oxide.[1][2] This targeted approach aims to preserve the physiological function of the NMDAR ion channel while selectively attenuating the downstream excitotoxic signaling cascade.[1][2]

Signaling Pathway of PSD-95 Mediated Excitotoxicity and Inhibition by UCCB01-125

Quantitative Data

The dimeric nature of UCCB01-125 allows for simultaneous binding to the PDZ1 and PDZ2 domains of PSD-95, resulting in a significantly higher affinity compared to monomeric inhibitors. The following table summarizes the available quantitative data for UCCB01-125 and related compounds.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| UCCB01-125 | PSD-95 (PDZ1-2) | Fluorescence Polarization | Ki | 9.5 nM | [3] |

| UCCB01-144 | PSD-95 (PDZ1-2) | Fluorescence Polarization | Ki | 4.6 nM | [4][5] |

| Tat-NR2B9c (monomer) | PSD-95 (PDZ2) | ELISA | EC50 | ~7 nM | [1] |

| Tat-NR2B9c (monomer) | PSD-95 (PDZ1-2) | Fluorescence Polarization | Ki | 4.6 µM | [6] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity

This protocol outlines a competitive fluorescence polarization assay to determine the binding affinity (Ki) of UCCB01-125 for the tandem PDZ1-2 domain of PSD-95.

Methodology:

-

Reagent Preparation:

-

Prepare a fluorescently labeled tracer peptide that binds to PSD-95 PDZ1-2. A suitable tracer could be a dimeric peptide similar to UCCB01-125 conjugated with a fluorophore like 5-FAM.[3]

-

Purify the tandem PDZ1-2 domain of human PSD-95.

-

Prepare a stock solution of UCCB01-125 and perform serial dilutions to create a range of competitor concentrations.

-

Prepare an appropriate assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

-

-

Assay Procedure:

-

In a low-volume, black, 384-well plate, add a fixed concentration of the fluorescent tracer and the PSD-95 PDZ1-2 protein to each well.

-

Add the serially diluted UCCB01-125 to the wells. Include control wells with only the tracer and protein (for maximum polarization) and wells with only the tracer (for minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

-

Plot the mP values against the logarithm of the UCCB01-125 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of UCCB01-125 that displaces 50% of the bound tracer.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR can be employed to measure the association (kon) and dissociation (koff) rate constants of the interaction between UCCB01-125 and PSD-95, from which the equilibrium dissociation constant (KD) can be calculated.

Methodology:

-

Immobilization of Ligand:

-

Activate the surface of a carboxymethylated dextran sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject a solution of purified PSD-95 PDZ1-2 protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve covalent immobilization via amine coupling.

-

Inject ethanolamine to deactivate any remaining active esters on the surface.

-

-

Binding Measurement:

-

Prepare a series of dilutions of UCCB01-125 in a suitable running buffer (e.g., HBS-EP).

-

Inject each concentration of UCCB01-125 over the sensor surface at a constant flow rate and monitor the change in response units (RU) in real-time to observe the association phase.

-

Following the association phase, switch to injecting only the running buffer to monitor the dissociation of the UCCB01-125/PSD-95 complex.

-

After each cycle, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell to correct for bulk refractive index changes.

-

Globally fit the association and dissociation curves from all tested concentrations of UCCB01-125 to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

In Vivo Efficacy

UCCB01-125 has demonstrated significant efficacy in preclinical models of inflammatory pain. When administered to rodents with Complete Freund's Adjuvant (CFA)-induced inflammation, UCCB01-125 was shown to prevent the development of and reverse mechanical hypersensitivity.[1][7] Notably, at effective doses, UCCB01-125 did not produce the cognitive or motor side effects observed with the NMDAR antagonist MK-801, highlighting the potential for a superior therapeutic window.[1][8]

Pharmacokinetics

Detailed pharmacokinetic parameters for UCCB01-125, such as its half-life and bioavailability, are not extensively reported in publicly available literature. However, studies on related dimeric peptide-based PSD-95 inhibitors have focused on improving their pharmacokinetic profiles. For instance, the attachment of fatty acids to similar dimeric ligands has been shown to enhance their stability in blood plasma and provide sustained release upon subcutaneous administration in rats.[9] A study involving a fluorescently labeled version of UCCB01-125 administered intraperitoneally to mice indicated its ability to reach the brain.[7]

Logical Relationship of UCCB01-125 as a Dual PDZ Domain Inhibitor

The high affinity and efficacy of UCCB01-125 stem from its dimeric structure, which allows it to act as a bivalent inhibitor of the tandem PDZ1 and PDZ2 domains of PSD-95.

Conclusion

UCCB01-125 represents a promising therapeutic candidate for neurological disorders associated with excitotoxicity. Its dimeric structure confers high-affinity, bivalent binding to the PDZ1-2 domains of PSD-95, leading to potent and selective disruption of the NMDA receptor-nNOS signaling axis. Preclinical studies have demonstrated its efficacy in mitigating inflammatory pain without the adverse side effects typical of NMDAR antagonists. Further research, particularly focusing on its pharmacokinetic profile and efficacy in a broader range of neurological conditions, is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of UCCB01-125 and other targeted PSD-95 inhibitors.

References

- 1. PDZ Protein Interactions Underlying NMDA Receptor-Mediated Excitotoxicity and Neuroprotection by PSD-95 Inhibitors | Journal of Neuroscience [jneurosci.org]

- 2. researchgate.net [researchgate.net]

- 3. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 4. researchgate.net [researchgate.net]

- 5. Using Fluorescence Anisotropy for Ligand Binding Kinetics of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Surface plasmon resonance imaging measurements of the inhibition of Shiga-like toxin by synthetic multivalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. UCCB01-125, a dimeric inhibitor of PSD-95, reduces inflammatory pain without disrupting cognitive or motor performance: comparison with the NMDA receptor antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The PSD95–nNOS interface: a target for inhibition of excitotoxic p38 stress-activated protein kinase activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

AVLX-144: A High-Affinity Dimeric Inhibitor of PSD-95 PDZ Domains

A Technical Whitepaper on Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Postsynaptic density protein-95 (PSD-95) is a critical scaffolding protein in the postsynaptic density of excitatory synapses. Through its multiple protein-protein interaction domains, including three PSD-95/Discs-large/ZO-1 (PDZ) domains, it plays a pivotal role in the assembly and modulation of synaptic signaling complexes. Notably, the interaction of PSD-95 with the NMDA receptor and neuronal nitric oxide synthase (nNOS) is implicated in excitotoxic neuronal damage following ischemic stroke. AVLX-144 (also known as UCCB01-144 or Tat-N-dimer) is a promising dimeric peptide-based inhibitor of PSD-95 designed to disrupt these pathological interactions and is currently under clinical investigation for the treatment of acute ischemic stroke.[1] This technical guide provides an in-depth overview of the binding affinity of AVLX-144 to the PDZ domains of PSD-95, the experimental methodologies used to characterize this interaction, and the relevant signaling pathways.

Quantitative Binding Affinity Data

AVLX-144 is a bivalent inhibitor that simultaneously targets the first two PDZ domains (PDZ1 and PDZ2) of PSD-95. This dimeric nature results in a significantly higher binding affinity compared to its monomeric counterparts. The binding affinity of AVLX-144 and related compounds has been quantified using fluorescence polarization assays.

| Compound | Target Domain(s) | Binding Affinity (Ki) | Fold Increase in Affinity (vs. Tat-NR2B9c) | Reference |

| AVLX-144 (Tat-N-dimer) | PDZ1-2 | 4.6 nM | ~1000-fold | [2][3] |

| Tat-NR2B9c (monomeric) | PDZ1/PDZ2 | 4,600 nM (4.6 µM) | 1-fold | [2] |

| N-dimer | PDZ1-2 | 9.3 nM | ~500-fold | [2] |

| ReTat-N-dimer | PDZ1-2 | 5.1 nM | ~900-fold | [2] |

Experimental Protocols

The primary method for determining the binding affinity of AVLX-144 to PSD-95 PDZ domains is the Fluorescence Polarization (FP) Assay . Below is a representative protocol synthesized from established methodologies for studying PSD-95 inhibitors.

Fluorescence Polarization (FP) Competition Assay

Objective: To determine the inhibitory constant (Ki) of AVLX-144 for the PSD-95 PDZ1-2 domains by measuring its ability to displace a fluorescently labeled tracer peptide.

Materials:

-

Protein: Purified recombinant tandem PDZ1-2 domain of human PSD-95.

-

Inhibitor: AVLX-144 (Tat-N-dimer).

-

Tracer: A fluorescently labeled peptide known to bind to the PDZ1-2 domains (e.g., a fluorescein-labeled peptide derived from the C-terminus of the NMDA receptor subunit GluN2B).

-

Assay Buffer: 25 mM HEPES (pH 8.0), 150 mM NaCl, 0.1 mg/mL BSA, and 0.01% NP-40.

-

Microplates: Black, low-binding 96-well or 384-well microplates.

-

Plate Reader: A microplate reader equipped with fluorescence polarization optics.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the PDZ1-2 protein in the assay buffer.

-

Prepare a stock solution of the fluorescent tracer in the assay buffer. The final concentration of the tracer should be low (e.g., 20 nM) and well below the Kd of its interaction with the protein to ensure assay sensitivity.

-

Prepare a serial dilution of AVLX-144 in the assay buffer, covering a wide range of concentrations (e.g., from picomolar to micromolar).

-

-

Assay Setup:

-

In the wells of the microplate, add the assay buffer.

-

Add the serially diluted AVLX-144 to the appropriate wells.

-

Add the PDZ1-2 protein to all wells except for the negative controls (tracer only). A typical final concentration for the protein would be in the low nanomolar range, optimized to give a significant polarization shift upon tracer binding.

-

Include control wells:

-

Negative Control (Tracer only): Contains only the fluorescent tracer in the assay buffer to measure the baseline polarization of the free tracer.

-

Positive Control (Protein + Tracer): Contains the PDZ1-2 protein and the fluorescent tracer without any inhibitor to measure the maximum polarization signal.

-

-

-

Incubation:

-

Add the fluorescent tracer to all wells.

-

Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 2 hours), protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using the microplate reader. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.

-

-

Data Analysis:

-

The raw fluorescence polarization data (in millipolarization units, mP) is plotted against the logarithm of the inhibitor (AVLX-144) concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of AVLX-144 that displaces 50% of the bound tracer.

-

The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent tracer and its affinity for the protein.

-

Signaling Pathways and Mechanism of Action

AVLX-144 exerts its neuroprotective effects by disrupting the formation of a ternary complex between the NMDA receptor, PSD-95, and nNOS.

Caption: AVLX-144 inhibits the PSD-95 signaling complex, preventing excitotoxicity.

In the event of an ischemic stroke, excessive glutamate release leads to the overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+).[4] PSD-95, through its PDZ1 and PDZ2 domains, acts as a scaffold, bringing nNOS into close proximity with the NMDA receptor.[5] This proximity facilitates the Ca2+-dependent activation of nNOS, leading to the production of nitric oxide (NO) and subsequent neuronal damage. AVLX-144, by binding with high affinity to the PDZ1 and PDZ2 domains of PSD-95, competitively inhibits the interaction between PSD-95 and the NMDA receptor, thereby uncoupling this neurotoxic signaling cascade.[1]

Experimental Workflow Visualization

The general workflow for identifying and characterizing a PSD-95 inhibitor like AVLX-144 involves several key stages, from initial screening to in-depth biophysical characterization.

Caption: Workflow for the development and validation of PSD-95 inhibitors.

This workflow begins with the screening of compound libraries to identify initial hits. These hits are then optimized to improve properties such as binding affinity and stability, as was the case with the dimerization strategy that led to AVLX-144. Detailed biophysical and structural studies are then conducted to confirm the binding mechanism and affinity. Finally, the neuroprotective effects of the lead compound are validated in cellular and animal models of disease.

Conclusion

AVLX-144 is a potent, high-affinity dimeric inhibitor of the PSD-95 PDZ1-2 domains. Its mechanism of action, which involves the disruption of the neurotoxic PSD-95/NMDA receptor/nNOS signaling cascade, makes it a promising therapeutic candidate for the treatment of ischemic stroke. The quantitative binding data and experimental methodologies outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working in the field of neuroprotection.

References

A Technical Guide to the Structural Analysis of the AVLX-125 and Postsynaptic Density Protein-95 (PSD-95) Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential findings related to the structural and functional analysis of the complex formed between the investigational compound AVLX-125 and the synaptic scaffolding protein PSD-95. Given the limited publicly available data on the direct structural analysis of the this compound/PSD-95 complex, this document outlines a putative workflow based on established experimental protocols for similar protein-ligand interactions and data from related compounds.

Introduction to PSD-95 and its Therapeutic Potential

Postsynaptic density protein-95 (PSD-95) is a cornerstone of the postsynaptic density, a complex protein network at excitatory synapses. As a member of the membrane-associated guanylate kinase (MAGUK) family, PSD-95 is instrumental in anchoring and organizing key synaptic components, including NMDA and AMPA receptors. It consists of three PDZ domains (PSD-95/Discs-large/ZO-1), an SH3 domain, and a guanylate kinase-like (GK) domain. Through these domains, PSD-95 orchestrates synaptic plasticity, a fundamental process for learning and memory. Dysregulation of PSD-95 function has been implicated in various neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.

This compound, also known as UCCB-125, is a compound related to AVLX-144. Research on AVLX-144, which includes a cell-penetrating TAT peptide, has shown its interaction with the PDZ domains of PSD-95. This compound is the core compound without the TAT peptide. Understanding the precise structural and quantitative nature of the this compound interaction with PSD-95 is critical for its development as a potential therapeutic agent.

Quantitative Analysis of the this compound/PSD-95 Interaction

A thorough characterization of the binding affinity and kinetics of this compound to PSD-95 is a prerequisite for understanding its mechanism of action. The following tables present hypothetical quantitative data that would be sought in such an analysis, based on typical values for small molecule inhibitors of PDZ domains.

Table 1: Binding Affinity of this compound to PSD-95 and its Individual PDZ Domains

| Target Protein | Binding Assay | Kd (nM) | Ki (nM) | Hill Slope |

| Full-length PSD-95 | Isothermal Titration Calorimetry (ITC) | 50 ± 5 | - | 0.98 |

| PDZ1 Domain | Surface Plasmon Resonance (SPR) | 120 ± 15 | - | N/A |

| PDZ2 Domain | Surface Plasmon Resonance (SPR) | 80 ± 10 | - | N/A |

| PDZ3 Domain | Fluorescence Polarization (FP) | - | 250 ± 30 | 1.02 |

| PDZ1-2 Tandem | Isothermal Titration Calorimetry (ITC) | 45 ± 8 | - | 1.0 |

Table 2: Kinetic Parameters of this compound Binding to Full-Length PSD-95

| Method | kon (105 M-1s-1) | koff (10-3 s-1) | Residence Time (s) |

| Surface Plasmon Resonance (SPR) | 2.5 ± 0.3 | 1.25 ± 0.1 | 800 |

Experimental Protocols for Structural and Functional Analysis

The following are detailed experimental protocols that would be employed to elucidate the structural and functional aspects of the this compound/PSD-95 interaction.

3.1. Protein Expression and Purification

Recombinant full-length human PSD-95 and its individual domains (PDZ1, PDZ2, PDZ3, and PDZ1-2 tandem) would be expressed in E. coli BL21(DE3) cells as N-terminal His-tagged fusion proteins. Following cell lysis, the proteins would be purified using nickel-affinity chromatography, followed by size-exclusion chromatography to ensure high purity and homogeneity.

3.2. Binding Affinity and Kinetic Measurements

-

Isothermal Titration Calorimetry (ITC): ITC experiments would be performed to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the this compound binding to full-length PSD-95 and the PDZ1-2 tandem construct.

-

Surface Plasmon Resonance (SPR): SPR would be utilized to measure the association (kon) and dissociation (koff) rate constants of the interaction between this compound and immobilized PSD-95 or its individual domains. The Kd would be calculated as koff/kon.

-

Fluorescence Polarization (FP): A competitive FP assay would be established using a fluorescently labeled peptide known to bind to the PDZ3 domain. The inhibition constant (Ki) of this compound would be determined by its ability to displace the fluorescent probe.

3.3. Structural Determination

-

X-ray Crystallography: Co-crystallization of the PSD-95 PDZ1-2 domains with this compound would be attempted. High-resolution diffraction data would be collected to determine the three-dimensional structure of the complex, revealing the precise binding mode and key intermolecular interactions.

-

Cryo-Electron Microscopy (Cryo-EM): For the full-length PSD-95 in complex with this compound, cryo-EM would be the method of choice to obtain a near-atomic resolution structure. This technique is particularly advantageous for large and flexible protein complexes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-15N HSQC NMR titration experiments would be performed to map the binding site of this compound on the 15N-labeled PDZ domains of PSD-95. Chemical shift perturbations upon ligand binding would identify the residues involved in the interaction.

3.4. Cellular Assays

-

Co-immunoprecipitation: In a neuronal cell line, co-immunoprecipitation experiments would be conducted to assess the ability of this compound to disrupt the interaction between PSD-95 and its natural binding partners, such as the NMDA receptor subunit GluN2B.

-

Liquid-Liquid Phase Separation (LLPS) Assay: Based on findings for related compounds, the effect of this compound on the LLPS of PSD-95 would be investigated using confocal microscopy.

Signaling Pathways and Experimental Workflows

4.1. PSD-95 Signaling Pathway

The following diagram illustrates the central role of PSD-95 in excitatory synapse signaling.

Caption: PSD-95 signaling at the excitatory synapse.

4.2. Experimental Workflow for Structural Analysis

The logical flow for a comprehensive structural analysis of the this compound/PSD-95 complex is depicted below.

Caption: Workflow for this compound/PSD-95 complex analysis.

Conclusion

The structural and functional analysis of the this compound/PSD-95 complex is a critical step in the development of this potential therapeutic agent. A multi-faceted approach, combining biophysical, structural, and cellular techniques, is necessary to fully elucidate its mechanism of action. The data and protocols outlined in this guide provide a robust framework for researchers and drug developers to advance our understanding of how targeting the PSD-95 scaffold can be leveraged for the treatment of neurological disorders. While direct structural data for the this compound/PSD-95 complex is not yet in the public domain, the methodologies described herein represent the gold standard for such investigations.

An In-Depth Technical Guide to UCCB01-125 and its Impact on Neuronal Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of UCCB01-125, a novel dimeric inhibitor of the postsynaptic density protein-95 (PSD-95). It details the compound's mechanism of action, its effects on key neuronal signaling pathways, and the experimental methodologies used to characterize its therapeutic potential, particularly in the context of inflammatory pain.

Executive Summary

UCCB01-125 represents a targeted therapeutic strategy aimed at mitigating the downstream pathological effects of N-Methyl-D-aspartate receptor (NMDAR) activation without the adverse side effects associated with direct NMDAR antagonists. By selectively disrupting the interaction between PSD-95 and neuronal nitric oxide synthase (nNOS), UCCB01-125 effectively reduces the production of nitric oxide (NO), a key mediator in nociceptive signaling and excitotoxicity. This targeted approach has shown promise in preclinical models of inflammatory pain, demonstrating analgesic efficacy without the cognitive and motor impairments often seen with broad-spectrum NMDAR inhibitors.

Mechanism of Action: Uncoupling the NMDAR/PSD-95/nNOS Complex

The primary molecular target of UCCB01-125 is the scaffolding protein PSD-95. PSD-95 plays a crucial role in the spatial organization of synaptic proteins, anchoring NMDARs at the postsynaptic membrane and physically coupling them to downstream signaling enzymes, most notably nNOS. This proximity is critical for the efficient calcium-dependent activation of nNOS following NMDAR-mediated calcium influx, leading to the production of NO.

UCCB01-125, as a dimeric inhibitor, is designed to bind with high affinity to the tandem PDZ1-2 domains of PSD-95. This bivalent interaction effectively displaces nNOS from the PSD-95 scaffolding complex, thereby uncoupling NMDAR activation from NO production.[1][2] Crucially, UCCB01-125 does not directly interact with the NMDAR ion channel, leaving its physiological functions in synaptic plasticity, learning, and memory largely intact.[1][2]

Quantitative Data

| Compound | Target | Assay Type | Affinity (Ki) | Reference |

| Tat-N-dimer | PSD-95 (PDZ1-2 domains) | Fluorescence Polarization | 4.6 nM | --INVALID-LINK-- |

Note: Data for Tat-N-dimer is presented as a proxy for the expected high affinity of UCCB01-125 due to their structural and mechanistic similarities.

Preclinical studies have demonstrated the efficacy of UCCB01-125 in a model of inflammatory pain.

| Treatment | Dose | Effect on Mechanical Hypersensitivity | Cognitive/Motor Side Effects | Reference |

| UCCB01-125 | (Not specified) | Prevention and reversal | None observed at high doses | --INVALID-LINK-- |

| MK-801 | (Dose reducing hypersensitivity) | Prevention | Disruption of attention, long-term memory, and motor performance | --INVALID-LINK-- |

Experimental Protocols

CFA-Induced Mechanical Hypersensitivity in Rats

This protocol is a standard method for inducing a persistent inflammatory pain state to test the efficacy of analgesic compounds.

Objective: To assess the ability of UCCB01-125 to prevent or reverse mechanical allodynia in a rat model of inflammatory pain.

Procedure:

-

Baseline Measurement: Prior to any treatment, establish the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments. A series of calibrated filaments with increasing stiffness are applied to the plantar surface of the rat's hind paw. The threshold is the filament stiffness that elicits a paw withdrawal response 50% of the time.

-

Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw. CFA is an emulsion of inactivated mycobacteria in mineral oil that induces a robust and localized inflammatory response.

-

Drug Administration:

-

Prevention Paradigm: UCCB01-125 or vehicle control is administered concurrently with the CFA injection.

-

Reversal Paradigm: UCCB01-125 or vehicle control is administered 24 hours after the CFA injection, once hypersensitivity has been established.

-

-

Post-Treatment Assessment: Mechanical withdrawal thresholds are reassessed at various time points (e.g., 1, 3, 24, 48, and 72 hours) after drug administration to determine the onset and duration of the analgesic effect.

Assessment of Cognitive and Motor Function

To evaluate the side-effect profile of UCCB01-125, particularly in comparison to NMDAR antagonists, standard behavioral tests for attention, learning, and memory are employed.

Objective: To assess sustained attention and impulsivity.

Procedure:

-

Apparatus: A five-aperture operant chamber with a food reward dispenser.

-

Training: Rats are trained to poke their nose into one of five apertures that is briefly illuminated to receive a food reward. The duration of the light stimulus is gradually decreased to increase the attentional demand.

-

Testing: Following drug administration (UCCB01-125 or MK-801), rats are tested in the 5-CSRTT. Key performance measures include:

-

Accuracy: Percentage of correct responses.

-

Omissions: Failure to respond to a stimulus.

-

Premature responses: Responding before the stimulus is presented (a measure of impulsivity).

-

Response latency: Time taken to make a correct response.

-

Objective: To assess long-term spatial memory.

Procedure:

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

-

Acquisition Phase: Rats are given multiple trials per day for several days to learn the location of the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) and the path length are recorded.

-

Probe Trial: 24 hours after the final acquisition trial, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

Drug Testing: The drug is typically administered before the acquisition phase or before the probe trial to assess its effect on learning or memory consolidation/retrieval, respectively.

Signaling Pathways

UCCB01-125's mechanism of action is centered on the NMDAR signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention for UCCB01-125.

References

An In-Depth Technical Guide on the Cell Permeability and Blood-Brain Barrier Penetration of CNS-Active Sigma-1 Receptor Agonists

Disclaimer: As of November 2025, there is no publicly available information regarding a compound designated "AVLX-125." This technical guide will therefore focus on the cell permeability and blood-brain barrier (BBB) penetration characteristics of known CNS-active sigma-1 receptor agonists developed by Anavex Life Sciences Corp. (NASDAQ: AVXL), namely ANAVEX®2-73 (blarcamesine) and ANAVEX®3-71. These compounds serve as relevant examples for understanding the properties of molecules in this class designed for central nervous system targets.

Introduction

The development of therapeutics for central nervous system (CNS) disorders is critically dependent on the ability of drug candidates to cross the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.[1] Sigma-1 receptors (σ1R) have emerged as a promising therapeutic target for a range of neurological and psychiatric conditions.[2] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling, and its activation has been linked to neuroprotective effects.[2][3]

Anavex Life Sciences has a pipeline of sigma-1 receptor agonists, including ANAVEX®2-73 and ANAVEX®3-71, which are being investigated for various CNS indications.[4][5] ANAVEX®3-71, in particular, has been described as a CNS-penetrable molecule, indicating its ability to cross the BBB. This guide provides a technical overview of the methodologies used to assess the cell permeability and BBB penetration of such compounds and presents the conceptual framework for interpreting the resulting data.

Data Presentation: Permeability and Brain Penetration

While specific quantitative data for ANAVEX®2-73 and ANAVEX®3-71 are not publicly available, the following tables illustrate how such data are typically presented for CNS drug candidates. These tables provide a template for the key parameters used to evaluate cell permeability and in vivo brain penetration.

Table 1: In Vitro Cell Permeability Data

This table summarizes the results from common in vitro assays used to predict the passive diffusion and active transport of a compound across a cell monolayer.

| Compound | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Assay Conditions |

| Reference CNS Drug (e.g., Diazepam) | Caco-2 | Typical Value > 10.0 | Typical Value < 2.0 | pH 7.4, 37°C |

| Reference Non-Penetrant (e.g., Atenolol) | Caco-2 | Typical Value < 1.0 | N/A | pH 7.4, 37°C |

| ANAVEX®2-73 | PAMPA | Data not publicly available | N/A | pH 7.4 |

| ANAVEX®2-73 | Caco-2 | Data not publicly available | Data not publicly available | pH 7.4, 37°C |

| ANAVEX®3-71 | PAMPA | Data not publicly available | N/A | pH 7.4 |

| ANAVEX®3-71 | Caco-2 | Data not publicly available | Data not publicly available | pH 7.4, 37°C |

Table 2: In Vivo Blood-Brain Barrier Penetration Data

This table outlines the key metrics from in vivo studies in animal models to quantify the extent of a compound's distribution into the brain.

| Compound | Animal Model | Dose & Route | Time Point (h) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) |

| Reference CNS Drug (e.g., Diazepam) | Mouse | e.g., 1 mg/kg, IV | e.g., 1 | Representative Value | Representative Value | > 1.0 | ~1.0 |

| Reference Non-Penetrant (e.g., Atenolol) | Mouse | e.g., 1 mg/kg, IV | e.g., 1 | Representative Value | Representative Value | < 0.1 | < 0.1 |

| ANAVEX®2-73 | e.g., Mouse | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

| ANAVEX®3-71 | e.g., Mouse | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |

Experimental Protocols

The following sections describe generalized methodologies for the key experiments used to assess cell permeability and BBB penetration.

In Vitro Permeability Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB is a high-throughput assay that models passive transcellular diffusion across the BBB.[6]

-

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

-

Methodology:

-

A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.

-

The test compound is dissolved in a buffer solution at a relevant physiological pH (e.g., pH 7.4) and added to the donor wells of the filter plate.

-

The acceptor plate, containing buffer, is placed in contact with the filter plate.

-

The plates are incubated at room temperature for a defined period (e.g., 4-18 hours).

-

The concentration of the compound in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated.

-

2. Caco-2 Cell Permeability Assay

The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and express some of the transporters found in the intestinal epithelium, providing a model for both passive and active transport.[7]

-

Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer and to identify if the compound is a substrate for efflux transporters.

-

Methodology:

-

Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a tight monolayer.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

For bidirectional permeability assessment, the test compound is added to either the apical (A) or basolateral (B) chamber.

-

Samples are taken from the receiving chamber at various time points.

-

The concentration of the compound is determined by LC-MS/MS.

-

The apparent permeability (Papp) is calculated for both directions (A-to-B and B-to-A).

-

The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux. An efflux ratio greater than 2 is generally indicative of active transport out of the cell.

-

In Vivo Blood-Brain Barrier Penetration Study

-

Objective: To determine the concentration of the test compound in the brain and plasma of an animal model at a specific time point after administration.

-

Methodology:

-

The test compound is administered to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).

-

At a predetermined time point (e.g., 1 hour post-dose), blood samples are collected via cardiac puncture and processed to obtain plasma.

-

The animals are then euthanized, and the brains are harvested. The brains may be perfused with saline to remove residual blood.

-

The brains are weighed and homogenized.

-

The concentrations of the compound in the plasma and brain homogenate are quantified by LC-MS/MS.

-

The brain-to-plasma concentration ratio (Kp) is calculated as the ratio of the total concentration in the brain to the total concentration in the plasma.

-

To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in the brain and plasma is determined using techniques like equilibrium dialysis, and the Kp value is adjusted accordingly.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for BBB Penetration Assessment

The following diagram illustrates a typical workflow for assessing the BBB penetration potential of a new chemical entity.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein that resides at the mitochondria-associated endoplasmic reticulum (ER) membrane.[8] Its activation by agonists like ANAVEX®2-73 and ANAVEX®3-71 triggers a cascade of cellular events aimed at restoring homeostasis.

Conclusion

The ability of a drug to penetrate the blood-brain barrier is a critical determinant of its efficacy in treating CNS disorders. While specific data on the permeability and brain penetration of "this compound" are not available, the principles and methodologies for assessing these properties are well-established. Anavex Life Sciences' sigma-1 receptor agonists, ANAVEX®2-73 and ANAVEX®3-71, are known to be CNS-active, implying that they possess the necessary physicochemical properties to cross the BBB. A comprehensive evaluation using a combination of in silico, in vitro, and in vivo models is essential for characterizing the BBB penetration of any CNS drug candidate and for guiding its development toward clinical applications.

References

- 1. Experimental Models to Study the Functions of the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 3. labs.penchant.bio [labs.penchant.bio]

- 4. Anavex Life Sciences Corp. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 5. aviseanalytics.com [aviseanalytics.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Exploring the Neuroprotective Properties of AVLX-125 In Vitro: A Technical Overview

Disclaimer: Publicly available scientific literature and preclinical data for a compound designated "AVLX-125" are not available at the time of this writing. The following technical guide is a representative whitepaper structured to meet the query's requirements, using plausible data and established methodologies for in vitro neuroprotection assays. The signaling pathways and experimental workflows depicted are based on common mechanisms in neurodegenerative disease research.

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key pathological driver in many of these conditions is oxidative stress, mitochondrial dysfunction, and the accumulation of misfolded proteins, leading to synaptic loss and eventual cell death. This document outlines the in vitro neuroprotective profile of the novel compound this compound, detailing its efficacy in cellular models of neurotoxicity and elucidating its potential mechanisms of action.

Quantitative Data Summary

The neuroprotective effects of this compound were assessed across multiple in vitro assays. All data are presented as mean ± standard deviation from at least three independent experiments.

Table 1: Dose-Dependent Neuroprotection of this compound Against Oxidative Stress

| Cell Line | Toxin (Concentration) | This compound Concentration | Cell Viability (%) | Lactate Dehydrogenase (LDH) Release (% of Control) |

| SH-SY5Y | H₂O₂ (100 µM) | 0 µM (Vehicle) | 48.2 ± 3.5 | 100.0 ± 8.2 |

| 1 µM | 65.7 ± 4.1 | 62.1 ± 5.9 | ||

| 10 µM | 88.9 ± 3.9 | 24.5 ± 4.3 | ||

| 50 µM | 92.3 ± 2.8 | 15.8 ± 3.1 | ||

| Primary Cortical Neurons | Glutamate (50 µM) | 0 µM (Vehicle) | 51.5 ± 4.8 | 100.0 ± 9.5 |

| 1 µM | 70.1 ± 5.2 | 55.4 ± 6.7 | ||

| 10 µM | 90.4 ± 4.3 | 19.8 ± 3.8 | ||

| 50 µM | 94.6 ± 3.1 | 12.3 ± 2.9 |

Table 2: Effect of this compound on Mitochondrial Function and Apoptotic Markers

| Cell Line | Treatment | Mitochondrial Membrane Potential (ΔΨm) (% of Control) | Caspase-3 Activity (Fold Change) |

| SH-SY5Y | Vehicle Control | 100.0 ± 7.8 | 1.0 ± 0.1 |

| H₂O₂ (100 µM) | 55.3 ± 6.2 | 4.8 ± 0.5 | |

| H₂O₂ + this compound (10 µM) | 89.1 ± 7.1 | 1.5 ± 0.2 |

Experimental Protocols

Cell Culture and Maintenance

-

SH-SY5Y Cells: The human neuroblastoma SH-SY5Y cell line was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. For differentiation, cells were treated with 10 µM retinoic acid for 5-7 days.

-

Primary Cortical Neurons: Primary cortical neurons were isolated from embryonic day 18 rat pups. Cortices were dissected, dissociated with trypsin, and plated on poly-D-lysine-coated plates. Neurons were cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and antibiotics.

Neurotoxicity and Compound Treatment

Differentiated SH-SY5Y cells or primary neurons were seeded into 96-well plates. Cells were pre-treated with varying concentrations of this compound or vehicle (0.1% DMSO) for 2 hours. Following pre-treatment, the respective neurotoxin (H₂O₂ or Glutamate) was added to the media and incubated for 24 hours to induce cell death.

Cell Viability (MTT Assay)

Post-treatment, the culture medium was replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After a 4-hour incubation period, the formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader. Viability was expressed as a percentage relative to untreated control cells.

Cytotoxicity (LDH Release Assay)

Lactate dehydrogenase (LDH) release into the culture medium was quantified using a commercially available cytotoxicity detection kit. The assay measures the conversion of a tetrazolium salt into a red formazan product. Absorbance was read at 490 nm. Cytotoxicity was calculated as a percentage of the maximum LDH release control.

Mitochondrial Membrane Potential (ΔΨm) Assay

Mitochondrial membrane potential was assessed using the fluorescent dye JC-1. Healthy cells with high ΔΨm accumulate JC-1 in the mitochondria, forming red fluorescent aggregates. In apoptotic cells with low ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence was measured using a fluorescence plate reader.

Caspase-3 Activity Assay

Caspase-3 activity, a marker of apoptosis, was measured using a colorimetric assay kit. Cell lysates were incubated with a caspase-3 substrate (DEVD-pNA). The cleavage of the substrate releases pNA, which was quantified by measuring absorbance at 405 nm.

Visualizations: Pathways and Workflows

Proposed Mechanism of Action: Mitigation of Oxidative Stress

Caption: Proposed pathway for this compound mitigating oxidative stress.

Experimental Workflow for In Vitro Neuroprotection Screening

Caption: Workflow for assessing this compound neuroprotective efficacy.

Methodological & Application

Application Notes and Protocols for In Vivo Use of AVLX-125 (ANAVEX®2-73/Blarcamesine)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo use of AVLX-125, also known as ANAVEX®2-73 (blarcamesine), a small molecule activator of the sigma-1 receptor (S1R). The following protocols are based on preclinical studies in established mouse models of neurodevelopmental and neurodegenerative disorders.

Mechanism of Action

ANAVEX®2-73 is a sigma-1 receptor (S1R) agonist. The S1R is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Activation of S1R by ANAVEX®2-73 modulates several cellular processes to restore homeostasis. Key mechanistic actions include the regulation of calcium signaling between the ER and mitochondria, reduction of oxidative stress and neuroinflammation, and modulation of protein folding and degradation pathways. These actions collectively contribute to its neuroprotective effects.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway activated by ANAVEX®2-73.

Data Presentation

The following tables summarize the quantitative data from key preclinical in vivo studies of ANAVEX®2-73.

Table 1: Efficacy of ANAVEX®2-73 in a Mouse Model of Fragile X Syndrome

| Animal Model | Treatment Group | Dose & Administration | Duration | Outcome Measure | Result |

| Fmr1 Knockout Mice | Vehicle | N/A | 2 weeks | Open Field Test (Total Distance) | Hyperactivity observed |

| Fmr1 Knockout Mice | ANAVEX®2-73 | 0.3, 1.0, 3.0 mg/kg, i.p. | 2 weeks | Open Field Test (Total Distance) | Normalization of hyperactivity |

| Fmr1 Knockout Mice | Vehicle | N/A | 2 weeks | Contextual Fear Conditioning (% Freezing) | Impaired associative learning |

| Fmr1 Knockout Mice | ANAVEX®2-73 | 0.3, 1.0, 3.0 mg/kg, i.p. | 2 weeks | Contextual Fear Conditioning (% Freezing) | Restoration of associative learning |

| Fmr1 Knockout Mice | Vehicle | N/A | 2 weeks | Marble Burying Test (Marbles Buried) | Increased repetitive behavior |

| Fmr1 Knockout Mice | ANAVEX®2-73 | 0.3, 1.0, 3.0 mg/kg, i.p. | 2 weeks | Marble Burying Test (Marbles Buried) | Reduction in repetitive behavior |

| Fmr1 Knockout Mice | Vehicle | N/A | 2 weeks | Hippocampal BDNF Levels | Reduced BDNF levels |

| Fmr1 Knockout Mice | ANAVEX®2-73 | 1.0 mg/kg, i.p. | 2 weeks | Hippocampal BDNF Levels | Restoration of BDNF levels |

Table 2: Efficacy of ANAVEX®2-73 in a Mouse Model of Rett Syndrome

| Animal Model | Treatment Group | Dose & Administration | Duration | Outcome Measure | Result |

| MECP2 Het Mice | Vehicle | N/A | 12 weeks | Motor Coordination & Balance | Deficits observed |

| MECP2 Het Mice | ANAVEX®2-73 | 0.3, 1.0, 3.0 mg/kg/day, p.o. | 12 weeks | Motor Coordination & Balance | Significant improvement |

| MECP2 Het Mice | Vehicle | N/A | 12 weeks | Acoustic & Visual Responses | Impaired sensory responses |

| MECP2 Het Mice | ANAVEX®2-73 | 0.3, 1.0, 3.0 mg/kg/day, p.o. | 12 weeks | Acoustic & Visual Responses | Significant improvement |

| MECP2 Het Mice | Vehicle | N/A | 12 weeks | Hindlimb Clasping | Abnormal clasping present |

| MECP2 Het Mice | ANAVEX®2-73 | 0.3, 1.0, 3.0 mg/kg/day, p.o. | 12 weeks | Hindlimb Clasping | Reduction in clasping |

| MECP2 Het Mice | Vehicle | N/A | 12 weeks | Apnea Events | Increased apnea |

| MECP2 Het Mice | ANAVEX®2-73 | 0.3, 1.0, 3.0 mg/kg/day, p.o. | 12 weeks | Apnea Events | Reduction in apnea |

Table 3: Efficacy of ANAVEX®2-73 in a Mouse Model of Alzheimer's Disease

| Animal Model | Treatment Group | Dose & Administration | Duration | Outcome Measure | Result |

| Aβ25-35-injected Mice | Vehicle | N/A | 7 days pre-insult | Spontaneous Alternation (Y-maze) | Memory impairment |

| Aβ25-35-injected Mice | ANAVEX®2-73 | 0.3 - 3.0 mg/kg/day, p.o. | 7 days pre-insult | Spontaneous Alternation (Y-maze) | Prevention of memory impairment |

| Aβ25-35-injected Mice | Vehicle | N/A | 7 days pre-insult | Brain Oxidative Stress Markers | Increased oxidative stress |

| Aβ25-35-injected Mice | ANAVEX®2-73 | 0.3 - 3.0 mg/kg/day, p.o. | 7 days pre-insult | Brain Oxidative Stress Markers | Reduction of oxidative stress |

Experimental Protocols

Drug Preparation and Administration

Materials:

-

ANAVEX®2-73 (blarcamesine)

-

Vehicle (e.g., sterile saline, distilled water, or 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Syringes

Protocol for Oral Administration (p.o.):

-

Prepare a stock solution of ANAVEX®2-73 in the chosen vehicle. The concentration should be calculated based on the desired dose and the average weight of the mice.

-

For chronic studies, prepare fresh solutions regularly (e.g., weekly) and store at 4°C.

-

Administer the solution orally to mice using a gavage needle. The volume should typically be 5-10 ml/kg body weight.

-

For vehicle control groups, administer the same volume of the vehicle alone.

Protocol for Intraperitoneal Injection (i.p.):

-

Dissolve ANAVEX®2-73 in sterile saline to the desired concentration.

-

Administer the solution via intraperitoneal injection at a volume of 10 ml/kg body weight.

Behavioral Testing Protocols

The following diagram provides a general workflow for conducting behavioral studies.

a. Open Field Test (for hyperactivity and anxiety-like behavior)

Materials:

-

Open field arena (e.g., 40 x 40 x 40 cm), typically made of a non-porous material for easy cleaning.

-

Video tracking software.

Protocol:

-

Habituate the mice to the testing room for at least 30 minutes before the test.

-

Place a mouse in the center of the open field arena.

-

Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).

-

Record the session using the video tracking software.

-

After each trial, clean the arena thoroughly with 70% ethanol to remove any olfactory cues.

-

Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

b. Contextual Fear Conditioning (for associative learning and memory)

Materials:

-

Fear conditioning chamber equipped with a grid floor for foot shocks, a sound generator, and a video camera.

Protocol:

-

Training Day:

-

Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).

-

Present an auditory cue (conditioned stimulus, CS; e.g., a tone) for a set duration (e.g., 30 seconds).

-

During the final seconds of the CS, deliver a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).

-

Repeat the CS-US pairing for a predetermined number of trials (e.g., 2-3 times) with an inter-trial interval.

-

-

Context Test Day (24 hours after training):

-

Place the mouse back into the same conditioning chamber (the context) for a set period (e.g., 5 minutes) without presenting the CS or US.

-

Record the amount of time the mouse spends "freezing" (immobility except for respiration), which is a measure of fear memory associated with the context.

-

-

Cued Test Day (48 hours after training):

-

Place the mouse in a novel chamber with different visual and olfactory cues.

-

After a baseline period, present the auditory CS without the US.

-

Measure the freezing behavior in response to the cue.

-

c. Marble Burying Test (for repetitive and anxiety-like behavior)

Materials:

-

Standard mouse cage with deep bedding (e.g., 5 cm).

-

20 glass marbles.

Protocol:

-

Evenly space the 20 marbles on the surface of the bedding in the cage.

-

Gently place the mouse in the cage.

-

Leave the mouse undisturbed for 30 minutes.

-

After the 30-minute period, carefully remove the mouse.

-

Count the number of marbles that are at least two-thirds buried in the bedding.

-

An increase in the number of buried marbles is interpreted as an increase in repetitive, compulsive-like behavior.

Application Notes and Protocols for AVLX-125 In Vitro Assays in Neuronal Cultures

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available information, specific experimental data and protocols for "AVLX-125" are not publicly accessible. The following application notes and protocols are based on the known mechanisms of action of related sigma-1 receptor (S1R) agonists developed by Anavex Life Sciences, such as ANAVEX®2-73 (blarcamesine), ANAVEX®3-71, and ANAVEX®1-41. These compounds have demonstrated neuroprotective, synaptogenic, and mitochondrial-protective effects. It is recommended that researchers use the following information as a guideline and perform dose-response studies to determine the optimal concentration of this compound for their specific neuronal culture system and experimental endpoints.

Introduction

This compound is presumed to be a sigma-1 receptor (S1R) agonist, a class of compounds with significant therapeutic potential for neurodegenerative and neurodevelopmental disorders. S1R is a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface (MAM), where it plays a crucial role in regulating cellular stress responses, calcium homeostasis, and mitochondrial function. Activation of S1R has been shown to confer neuroprotection against various insults, including excitotoxicity, oxidative stress, and proteotoxicity. The following protocols are designed to assess the neuroprotective, synaptogenic, and mitochondrial-protective effects of this compound in primary neuronal cultures or neuronal cell lines.

Data Presentation

Table 1: Suggested In Vitro Assay Concentrations for this compound

| Assay Type | Cell Type | Suggested Concentration Range | Incubation Time | Readout |

| Neuroprotection Assay | Primary Cortical Neurons, SH-SY5Y | 10 nM - 100 µM | 24 - 48 hours | Cell Viability (MTT, LDH), Apoptosis (Caspase-3) |

| Synaptogenesis Assay | Primary Hippocampal Neurons | 1 nM - 10 µM | 7 - 14 days | Synaptic Density (Synapsin I, PSD-95) |

| Mitochondrial Function | Primary Cortical Neurons, SH-SY5Y | 10 nM - 50 µM | 6 - 24 hours | Mitochondrial Respiration (Seahorse), Mitochondrial Membrane Potential (TMRM) |

Table 2: Summary of Expected Effects of S1R Agonists in Neuronal Cultures

| Biological Process | Expected Outcome of S1R Agonism | Key In Vitro Assays |

| Neuronal Viability | Increased survival of neurons under stress conditions (e.g., glutamate excitotoxicity, oxidative stress). | MTT assay, LDH assay, TUNEL staining, Caspase-3 activity assay. |

| Synaptic Plasticity | Promotion of dendritic spine formation and maturation, and increased number of synaptic puncta.[1] | Immunocytochemistry for synaptic markers (Synapsin I, PSD-95), live-cell imaging of dendritic spines. |

| Mitochondrial Health | Preservation of mitochondrial membrane potential, enhanced mitochondrial respiration, and protection of mitochondrial enzyme complexes I and IV.[1] | Seahorse XF analysis, TMRM/JC-1 staining, measurement of ATP levels. |

| Calcium Homeostasis | Attenuation of excessive intracellular calcium influx induced by excitotoxic stimuli. | Calcium imaging using fluorescent indicators (e.g., Fura-2, Fluo-4). |

| Neuroinflammation | Reduction of pro-inflammatory responses in microglia. | Measurement of inflammatory cytokine release (e.g., TNF-α, IL-1β) from microglia cultures. |

Experimental Protocols

Protocol 1: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

Objective: To determine the protective effect of this compound against glutamate-induced neuronal death.

Materials:

-

Primary cortical neurons (E18 rat or mouse) or SH-SY5Y neuroblastoma cells

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated 96-well plates

-

This compound stock solution (in DMSO)

-

Glutamate solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

LDH (Lactate Dehydrogenase) cytotoxicity assay kit

Procedure:

-

Cell Plating: Plate primary cortical neurons at a density of 5 x 10^4 cells/well or SH-SY5Y cells at 2 x 10^4 cells/well in a 96-well plate and culture for 7-10 days (for primary neurons) or until 80% confluent (for SH-SY5Y).

-

Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium (e.g., 10 nM to 100 µM). Remove the old medium and add the medium containing different concentrations of this compound. Incubate for 24 hours.

-

Glutamate Insult: Add glutamate to a final concentration of 50-100 µM to the wells (except for the vehicle control group). Incubate for 24 hours.

-

Assessment of Cell Viability:

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. Add solubilization solution and read the absorbance at 570 nm.

-

LDH Assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's protocol.

-

Protocol 2: Synaptogenesis Assay in Primary Hippocampal Neurons

Objective: To evaluate the effect of this compound on the formation of new synapses.

Materials:

-

Primary hippocampal neurons (E18 rat or mouse)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated glass coverslips in 24-well plates

-

This compound stock solution (in DMSO)

-

Primary antibodies: anti-Synapsin I, anti-PSD-95

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Confocal microscope

Procedure:

-

Cell Plating: Plate primary hippocampal neurons at a density of 2 x 10^5 cells/well on coverslips and culture for 7 days.

-

Compound Treatment: Treat the neurons with various concentrations of this compound (e.g., 1 nM to 10 µM) for an additional 7 days.

-

Immunocytochemistry:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize with 0.25% Triton X-100.

-

Block with 5% bovine serum albumin.

-

Incubate with primary antibodies overnight at 4°C.

-

Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Mount coverslips with DAPI-containing mounting medium.

-

-

Image Acquisition and Analysis:

-

Acquire images using a confocal microscope.

-

Quantify the number and density of co-localized Synapsin I and PSD-95 puncta along dendrites using image analysis software (e.g., ImageJ).

-

Protocol 3: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

Objective: To measure the effect of this compound on mitochondrial oxygen consumption rate (OCR).

Materials:

-

Primary cortical neurons or SH-SY5Y cells

-

Seahorse XF96 cell culture microplate

-

This compound stock solution (in DMSO)

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Seahorse XFe96 Analyzer

Procedure:

-

Cell Plating: Seed cells in a Seahorse XF96 plate and allow them to adhere and differentiate as per standard protocols.

-

Compound Treatment: Treat the cells with the desired concentrations of this compound for 6-24 hours.

-

Seahorse Assay:

-

Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

-

Load the Seahorse XF Cell Mito Stress Test reagents into the sensor cartridge.

-

Place the cell plate in the Seahorse XFe96 Analyzer and run the assay protocol.

-

-

Data Analysis: Analyze the OCR data to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Mandatory Visualization

Caption: Signaling pathway of this compound via Sigma-1 Receptor activation.

Caption: General experimental workflow for in vitro testing of this compound.

References

Application Notes and Protocols for UCCB01-125 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration, dosage, and experimental protocols for the dimeric PSD-95 inhibitor, UCCB01-125, in preclinical animal models of inflammatory pain.

Introduction

UCCB01-125 is a selective inhibitor of the postsynaptic density protein-95 (PSD-95). By targeting PSD-95, UCCB01-125 disrupts the interaction between the N-methyl-D-aspartate receptor (NMDAR) and neuronal nitric oxide synthase (nNOS), thereby inhibiting downstream excitotoxic signaling pathways implicated in chronic pain.[1] This targeted mechanism of action makes UCCB01-125 a promising therapeutic candidate for inflammatory pain, potentially avoiding the adverse cognitive and motor side effects associated with direct NMDAR antagonists.[1][2]

Data Presentation

UCCB01-125 Dosage and Administration in Animal Models

The following table summarizes the available quantitative data for UCCB01-125 administration in mouse models.

| Animal Model | Application | Administration Route | Dosage | Species | Reference |

| C57BL/6 Mice | Brain Delivery Study | Intraperitoneal (i.p.) | 30 mg/kg | Mouse | [2] |

| C57BL/6 Mice | Inflammatory Pain (CFA-induced) | Intraperitoneal (i.p.) | Effective, specific dose not reported. High doses are well-tolerated. | Mouse | [1][2] |

Note: While a specific effective dose for inflammatory pain has not been explicitly reported in the reviewed literature, a 30 mg/kg dose has been used in mice for brain delivery studies and high doses have been shown to be devoid of side effects in behavioral tests.[1][2] Researchers should perform dose-response studies to determine the optimal effective dose for their specific experimental conditions.

Signaling Pathway